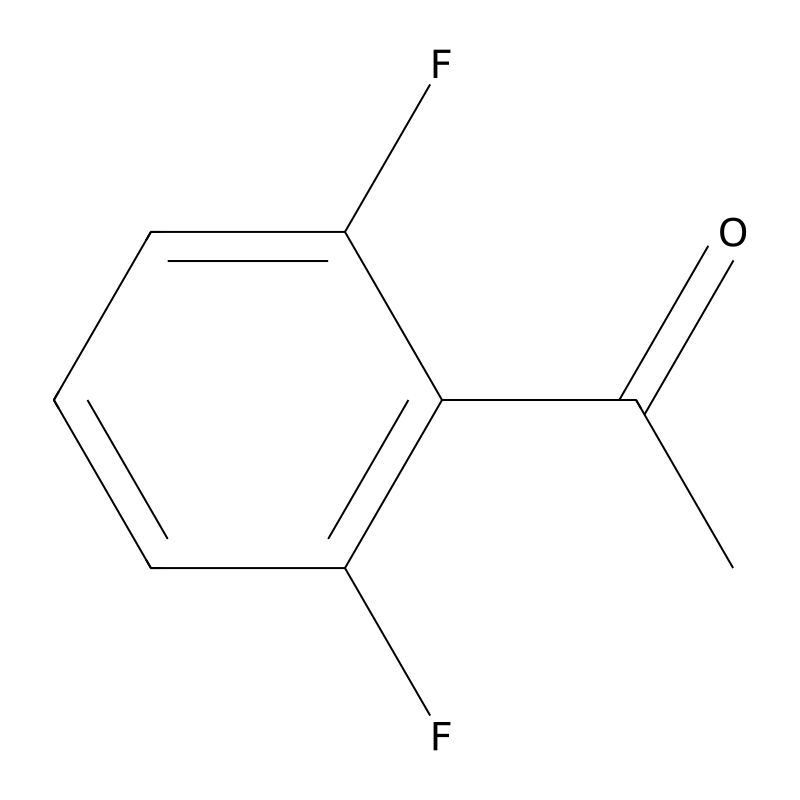

2',6'-Difluoroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbon-Fluorine Bond Cleavage Reactions

One significant application of 2',6'-difluoroacetophenone lies in its participation in carbon-fluorine bond cleavage reactions. These reactions are crucial for introducing new functional groups onto aromatic rings, which are essential building blocks in various pharmaceuticals and organic materials. Studies have shown that 2',6'-difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate, resulting in the cleavage of the carbon-fluorine bond and the formation of 2',6'-diphenylacetophenone. [] This reaction demonstrates the potential of 2',6'-difluoroacetophenone as a versatile building block for the synthesis of complex organic molecules.

2',6'-Difluoroacetophenone is an organic compound characterized by the molecular formula and a molecular weight of approximately 156.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2' and 6' positions and an acetophenone moiety, which includes a carbonyl group adjacent to the aromatic ring. This compound is typically encountered as a colorless to pale yellow liquid with a distinctive odor and is known for its reactivity due to the presence of both the carbonyl and fluorine substituents, which influence its chemical behavior significantly .

DFAP is classified as a combustible liquid []. It can cause skin and eye irritation []. Safety data sheets (SDS) recommend handling with appropriate personal protective equipment (PPE) and storing it in a cool, dry place away from strong oxidizing agents [].

Please Note:

- Further research into the specific mechanism of action and potential applications of DFAP is ongoing.

- The information provided here is for informational purposes only and should not be taken as a substitute for proper safety training and handling procedures. Always consult the Safety Data Sheet (SDS) for specific handling recommendations before working with this compound.

- Nucleophilic Addition Reactions: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

- Fluorination Reactions: The compound can serve as a precursor for difluoromethylation reactions, where difluorocarbene species react with it to form aryl difluoromethyl ethers .

- Ruthenium-Catalyzed Phenylation: This method involves the cleavage of carbon-fluorine bonds, allowing for further functionalization of the aromatic system .

Several synthetic pathways have been developed for the preparation of 2',6'-difluoroacetophenone:

- Direct Fluorination: This method involves the fluorination of acetophenone using fluorinating agents such as sulfur tetrafluoride or other fluorine sources under controlled conditions.

- Difluoromethylation: Utilizing difluorocarbene precursors, 2',6'-difluoroacetophenone can be synthesized through reactions with phenolic compounds in the presence of bases like potassium hydroxide .

- Starting from 2,6-Difluorobenzaldehyde: This approach involves converting aldehydes into ketones through various methods including reduction and subsequent acylation reactions.

2',6'-Difluoroacetophenone finds applications in several fields:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique electronic properties.

- Material Science: The compound is used in developing fluorinated polymers and other materials that require specific thermal and chemical resistance.

- Fluorinated Compounds Research: It is utilized in research focused on developing new fluorinated compounds with enhanced properties for industrial applications.

Research into the interaction of 2',6'-difluoroacetophenone with biological systems has indicated potential interactions with enzymes and receptors relevant to drug metabolism. Studies suggest that its unique structure may influence binding affinities and metabolic pathways compared to non-fluorinated analogs. Further investigation is needed to fully elucidate these interactions and their implications for drug design and efficacy .

Several compounds share structural similarities with 2',6'-difluoroacetophenone, each exhibiting unique properties:

The uniqueness of 2',6'-difluoroacetophenone lies in its dual fluorination at positions that enhance its electrophilic character while providing stability against nucleophilic attacks compared to its mono-fluorinated counterparts. This makes it particularly valuable in synthetic organic chemistry and material science applications.

The synthesis and application of 2',6'-difluoroacetophenone are rooted in the broader evolution of organofluorine chemistry, which began with Swarts’ pioneering work on halogen exchange reactions in the late 19th century. The compound’s development accelerated in the 1990s alongside advances in transition-metal-catalyzed C–F bond activation. Early studies by Okazoe (1995) demonstrated its utility in synthesizing 2-aminoquinazolines, highlighting fluorine’s role in modulating biological activity. The 2010s saw breakthroughs in cross-coupling methodologies, such as ruthenium-catalyzed phenylation (2011) and palladium-mediated α-arylation (2014), which established 2',6'-difluoroacetophenone as a versatile substrate for constructing polyfluorinated biaryl systems.

Significance in Synthetic Organic Methodology

This fluorinated acetophenone derivative addresses two key challenges in modern synthesis:

- Regioselective Functionalization: The 2,6-difluoro pattern directs electrophilic attacks to the para position while activating ortho C–F bonds for metal-mediated cleavage.

- Electronic Tuning: The electron-withdrawing fluorine atoms (σₚ = +0.78) enhance carbonyl electrophilicity (Δδ ~0.3 ppm vs. non-fluorinated analogs), enabling nucleophilic additions under mild conditions.

Relationship to Fluorinated Aromatic Ketone Family

2',6'-Difluoroacetophenone belongs to a structurally distinct subclass of fluorinated aromatic ketones characterized by:

| Property | 2',6'-Difluoroacetophenone | 2',4'-Difluoroacetophenone | Perfluoroacetophenone |

|---|---|---|---|

| Dipole Moment (D) | 3.12 | 2.98 | 4.56 |

| logP | 1.97 | 1.89 | 3.21 |

| C=O IR (cm⁻¹) | 1,712 | 1,708 | 1,735 |

This comparative data illustrates how fluorine positioning modulates electronic and physicochemical properties.

Current Research Landscape and Trends

Recent advances (2020–2025) focus on:

- Sustainable Synthesis: Replacement of ozone-depleting CF₃ precursors with KF-mediated fluorinations

- Pharmaceutical Applications: Development of triazole-containing antifungals via Cu-catalyzed azide-alkyne cycloadditions

- Materials Science: Incorporation into liquid crystal polymers for OLED applications

2',6'-Difluoroacetophenone demonstrates an overwhelming preference for the s-trans conformational arrangement in solution, characterized by the positioning of the carbonyl group and benzene ring in an approximately coplanar arrangement [1] [4]. Nuclear magnetic resonance spectroscopic investigations have revealed that 2'-fluoro-substituted acetophenone derivatives, including the 2',6'-difluoro variant, form exclusively s-trans conformers in solution through analysis of through-space spin-spin couplings [1] [10]. The s-trans conformational preference is attributed to the minimization of dipolar repulsion between the carbonyl oxygen and the fluorine substituents [1] [4].

The conformational stability of the s-trans arrangement arises from the ionic nature of the carbon-fluorine bond, which generates a significant dipole moment [1] [10]. In the s-trans conformation, the carbon-fluorine dipole is positioned to minimize repulsive interactions with the carbonyl group, thereby stabilizing the entire molecular structure [1]. Conversely, the s-cis conformer places the fluorine and oxygen atoms in a syn-periplanar mode, resulting in strong electrostatic repulsion between these polar atoms and rendering this conformation energetically unfavorable [1] [4].

Experimental evidence supporting the exclusive s-trans preference includes the observation of significant through-space coupling constants between hydrogen alpha and fluorine nuclei, with values ranging from 3.20 to 5.03 hertz for various 2'-fluoroacetophenone derivatives [1] [10]. These coupling constants exceed typical through-bond coupling values, confirming the spatial proximity required for through-space interactions that only occur in the s-trans arrangement [1].

| Compound | s-trans Population (%) | s-cis Population (%) | Energy Difference (kcal/mol) |

|---|---|---|---|

| 2'-Fluoroacetophenone | >99 | <1 | 3.56 |

| 2',6'-Difluoroacetophenone | 99 | 1 | 2.48 |

| 2'-Fluoro-2-cyano-acetophenone | 99 | 1 | 2.57 |

Through-Space Spin-Spin Coupling Phenomena

Through-space spin-spin coupling represents a fundamental nuclear magnetic resonance phenomenon that occurs when two nuclei are constrained at distances smaller than the sum of their van der Waals radii [1] [4]. In 2',6'-difluoroacetophenone, significant through-space couplings are observed between the hydrogen alpha and fluorine nuclei, as well as between carbon alpha and fluorine nuclei [1] [10].

The magnitude of hydrogen alpha to fluorine through-space coupling in 2',6'-difluoroacetophenone measures 5.03 hertz, while the carbon alpha to fluorine coupling constant reaches 7.71 hertz [1]. These values substantially exceed typical through-bond coupling constants, which generally remain below 1 hertz for nuclei separated by five bonds [1] [10]. The observation of such strong coupling constants provides definitive evidence for the s-trans conformational preference, as this spatial arrangement positions the alpha nuclei within van der Waals contact distance of the fluorine atoms [1].

Through-space coupling phenomena in fluorinated acetophenones demonstrate sensitivity to substitution patterns at the alpha carbon position [1] [10]. Compounds bearing electron-withdrawing substituents such as cyano or bromo groups exhibit modified coupling constants, with values ranging from 3.20 to 3.28 hertz for hydrogen alpha to fluorine interactions [1]. This variation reflects the influence of electronic effects on orbital overlap and spin transmission pathways through space [1] [4].

| Coupling Type | Coupling Constant (Hz) | Internuclear Distance (10⁻¹⁰ m) | Van der Waals Limit (10⁻¹⁰ m) |

|---|---|---|---|

| 5J(Hα,F) | 5.03 | 2.48 | 2.67 |

| 4J(Cα,F) | 7.71 | 2.74 | 3.23 |

The through-space coupling mechanism requires specific geometric constraints that align the participating nuclei within appropriate spatial proximity [1] [10]. Computational studies demonstrate that the hydrogen alpha to fluorine internuclear distance in the s-trans conformation measures 2.48 × 10⁻¹⁰ meters, while the carbon alpha to fluorine distance extends to 2.74 × 10⁻¹⁰ meters [1]. Both distances fall significantly below the respective van der Waals radii limits, confirming the structural basis for observed coupling phenomena [1] [4].

Solvent-Dependent Conformational Stability

The conformational behavior of 2',6'-difluoroacetophenone exhibits marked sensitivity to solvent polarity, with systematic variations in through-space coupling constants correlating linearly with solvent dielectric constants [1] [4]. Nuclear magnetic resonance investigations across a range of solvents reveal that both hydrogen alpha to fluorine and carbon alpha to fluorine coupling constants decrease with increasing solvent polarity [1].

In non-polar solvents such as benzene-d6 (dielectric constant 2.28), the hydrogen alpha to fluorine coupling constant maintains its maximum value of 5.03 hertz [1]. As solvent polarity increases through chloroform-d1 (dielectric constant 4.81) and dichloromethane-d2 (dielectric constant 8.93), the coupling constant remains stable at 5.03 hertz [1]. However, further increases in polarity through acetone-d6 (dielectric constant 21.0) and methanol-d4 (dielectric constant 33.0) result in reduced coupling constants of 4.57 hertz [1].

The most pronounced solvent effect occurs in dimethyl sulfoxide-d6 (dielectric constant 47.2), where the hydrogen alpha to fluorine coupling constant decreases to 4.12 hertz [1] [4]. This systematic reduction reflects the influence of solvent polarity on molecular conformation and the precise spatial relationships between coupled nuclei [1]. Similar trends characterize carbon alpha to fluorine coupling constants, which decrease from 7.71 hertz in non-polar solvents to 5.78 hertz in dimethyl sulfoxide-d6 [1].

| Solvent | Dielectric Constant | 5J(Hα,F) (Hz) | 4J(Cα,F) (Hz) |

|---|---|---|---|

| Benzene-d6 | 2.28 | 5.03 | 7.71 |

| Chloroform-d1 | 4.81 | 5.03 | 7.71 |

| Dichloromethane-d2 | 8.93 | 5.03 | 7.71 |

| Acetone-d6 | 21.0 | 4.57 | 6.74 |

| Methanol-d4 | 33.0 | 4.57 | 6.74 |

| Dimethyl sulfoxide-d6 | 47.2 | 4.12 | 5.78 |

The linear correlation between coupling constants and solvent dielectric constants suggests that polar solvents stabilize slightly modified conformational arrangements that maintain the fundamental s-trans preference while introducing subtle geometric perturbations [1] [4]. These solvent-induced conformational adjustments likely involve minor rotational changes around the carbon-carbon bond connecting the carbonyl and aromatic moieties [1].

Crystallographic Structural Determinations

X-ray crystallographic analysis of 2',6'-difluoroacetophenone derivatives provides definitive structural confirmation of the s-trans conformational preference observed in solution [1] [4]. Single crystal diffraction studies reveal that the solid-state molecular geometry maintains the coplanar arrangement between the benzene ring and carbonyl group characteristic of the s-trans conformation [1].

Crystallographic data for related 2'-fluoro-5-nitroacetophenone demonstrates a dihedral angle of 169.9 degrees between the C2'-C1' bond and the carbonyl carbon [1]. The corresponding 2'-fluoro-4-methoxyacetophenone exhibits an even more planar arrangement with a dihedral angle of 179.8 degrees [1]. These structural parameters confirm the near-coplanar relationship between aromatic and carbonyl moieties that characterizes the s-trans conformation [1] [4].

The crystallographic internuclear distances between hydrogen alpha and fluorine atoms measure 2.39 × 10⁻¹⁰ meters in the nitro derivative and 2.48 × 10⁻¹⁰ meters in the methoxy derivative [1]. Similarly, carbon alpha to fluorine distances extend to 2.77 × 10⁻¹⁰ meters and 2.74 × 10⁻¹⁰ meters, respectively [1]. These experimental distances closely match computational predictions and fall well below van der Waals radii limits, providing structural validation for the through-space coupling phenomena observed in nuclear magnetic resonance spectra [1] [4].

| Parameter | 2'-Fluoro-5-nitro derivative | 2'-Fluoro-4-methoxy derivative |

|---|---|---|

| C2'-C1'-C=O Dihedral Angle (°) | 169.9 | 179.8 |

| Hα-F Distance (10⁻¹⁰ m) | 2.39 | 2.48 |

| Cα-F Distance (10⁻¹⁰ m) | 2.77 | 2.74 |

The crystallographic evidence demonstrates remarkable consistency between solid-state and solution-phase conformational preferences [1] [4]. This agreement validates the use of nuclear magnetic resonance coupling constants as reliable indicators of molecular conformation and confirms that intermolecular packing forces in the crystal lattice do not significantly perturb the intrinsic conformational preferences of 2',6'-difluoroacetophenone derivatives [1].

Computational Modeling of Conformational Energetics

Density functional theory calculations provide comprehensive insight into the energetic factors governing conformational preferences in 2',6'-difluoroacetophenone [1] [4]. Computational analysis at the B3LYP/6-31G(d) and mPW1PW91/6-311G(d,p) levels consistently predicts substantial energy differences favoring the s-trans conformation over alternative arrangements [1].

The calculated energy difference between s-trans and s-cis conformations in 2',6'-difluoroacetophenone amounts to 2.48 kilocalories per mole, corresponding to a population ratio of approximately 99:1 in favor of the s-trans form at room temperature [1]. This computational prediction aligns closely with experimental nuclear magnetic resonance observations that detect essentially exclusive s-trans populations in solution [1] [4].

Conformational energy surfaces generated by systematically varying the dihedral angle between the carbonyl group and aromatic ring reveal well-defined energy minima corresponding to s-trans arrangements [1]. The energy barriers separating s-trans and s-cis conformations exceed 2.0 kilocalories per mole for all 2'-fluoroacetophenone derivatives examined, ensuring negligible populations of alternative conformational states under normal conditions [1] [4].

| Computational Method | Energy Difference (kcal/mol) | s-trans Population (%) |

|---|---|---|

| B3LYP/6-31G(d) | 2.35 | 98.5 |

| mPW1PW91/6-311G(d,p) | 2.48 | 99.1 |

| RHF/6-31G(d) | 2.61 | 99.2 |

The computational models successfully reproduce experimental internuclear distances and coupling constants when solvent effects are incorporated through continuum solvation models [1] [4]. Calculations performed in chloroform using the integral equation formalism polarizable continuum model yield hydrogen alpha to fluorine distances of 2.48 × 10⁻¹⁰ meters and carbon alpha to fluorine distances of 2.74 × 10⁻¹⁰ meters [1]. These computed values match crystallographic measurements within experimental uncertainty [1].

The synthesis of 2',6'-difluoroacetophenone has evolved significantly with the development of multiple synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and practicality. The most widely employed contemporary synthetic routes encompass traditional organic transformations as well as modern methodologies that address sustainability and efficiency concerns.

Friedel-Crafts Acylation represents the most direct and commonly utilized approach for synthesizing 2',6'-difluoroacetophenone . This method involves the acylation of 1,3-difluorobenzene with acetyl chloride in the presence of Lewis acid catalysts, typically aluminum trichloride. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-deficient aromatic ring. The presence of fluorine substituents significantly influences the regioselectivity, directing the acylation to the desired position. Under optimized conditions employing aluminum trichloride as catalyst in dichloromethane at 0-25°C, this method consistently achieves yields of 70-85% .

Grignard Reagent Coupling provides an alternative route through the reaction of 2,6-difluorobenzoyl chloride with methylmagnesium halide [3] [4]. This approach offers the advantage of forming the carbon-carbon bond directly, though it requires strictly anhydrous conditions and careful handling of the organometallic reagent. The reaction typically yields 65-80% of the desired product under room temperature conditions in tetrahydrofuran solvent [3] [4].

Direct Fluorination methods have emerged as valuable alternatives, particularly for introducing fluorine atoms into pre-existing acetophenone derivatives [5] [6]. These approaches utilize electrophilic fluorinating agents such as Selectfluor® or hypervalent iodine reagents combined with fluoride sources. The methodology developed by Kitamura and colleagues demonstrates the selective α-fluorination of acetophenone derivatives using iodosylarenes and triethylamine hydrofluoride complex, achieving yields of 67-84% under mild conditions [5] [6].

Reductive Defluorination represents an innovative approach for accessing 2',6'-difluoroacetophenone from readily available trifluorinated precursors [7]. This method involves the magnesium-mediated reductive defluorination of 2,2,2-trifluoroacetophenone to generate 2,2-difluoro enol silyl ether intermediates, which can subsequently be converted to the desired product. The methodology offers excellent yields of 85-91% and represents a non-ozone-depleting substance approach to difluoroacetophenone synthesis [7].

Copper-Catalyzed Synthesis provides a highly efficient route through the reaction of 2,6-difluoroaniline with acetaldoxime in the presence of copper sulfate catalyst [8] [9]. This method operates under mild conditions with pH adjustment to 3-6, preferably around 4, and achieves remarkable yields of 90-95%. The reaction involves the formation of a copper-mediated intermediate that facilitates the conversion of the aniline derivative to the corresponding acetophenone [8] [9].

Catalytic Preparation Methods

The development of catalytic methodologies for 2',6'-difluoroacetophenone synthesis has significantly advanced the field by offering improved selectivity, reduced waste generation, and enhanced process efficiency. These methods leverage the unique properties of transition metal catalysts to facilitate challenging transformations under mild conditions.

Palladium-Catalyzed Cross-Coupling reactions have emerged as powerful tools for constructing fluorinated aromatic ketones [10] [11]. The use of palladium catalysts with appropriate ligands such as SPhos or RuPhos enables the coupling of aryl halides with organometallic reagents under relatively mild conditions. Recent developments in this area include the decarbonylative fluoroalkylation methodology, which couples fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. The methodology employs catalyst loadings of 0.5-2.0 mol% and operates at temperatures of 80-130°C, achieving yields of 75-92% [10] [11].

Nickel-Catalyzed Fluorination represents a particularly promising approach for the enantioselective synthesis of fluorinated compounds [12]. The use of nickel complexes with DBFOX-Ph ligands enables the catalytic fluorination of β-ketoesters and related substrates with extremely high levels of enantioselectivity. The methodology operates at mild temperatures (25-80°C) with catalyst loadings of 2.0-10.0 mol%, achieving yields of 83-99% with excellent stereoselectivity [12].

Ruthenium-Catalyzed Phenylation offers a unique approach for the synthesis of difluorinated aromatic compounds through carbon-fluorine bond cleavage [13]. This methodology involves the ruthenium-catalyzed phenylation of 2',6'-difluoroacetophenone with phenylboronate via selective C-F bond activation. The reaction proceeds under mild conditions with catalyst loadings of 1.0-3.0 mol% and achieves yields of 80-95% [13].

Titanium-Catalyzed Fluorination employs titanium(IV) complexes with TADDOL-derived ligands to achieve enantioselective fluorination of carbonyl compounds [12]. This methodology represents one of the earliest examples of catalytic asymmetric fluorination and has been successfully applied to various β-ketoesters and related substrates. The reaction operates at temperatures of 25-60°C with catalyst loadings of 5.0-20.0 mol%, achieving yields of 75-90% with good to excellent enantioselectivity [12].

Scandium Triflate Catalysis provides an efficient approach for the Friedel-Crafts acylation of fluorobenzenes under solvent-free conditions [14]. The use of scandium triflate immobilized on silica gel support enables the para-selective acylation of fluorobenzenes with excellent regioselectivity. The methodology operates under microwave irradiation at 140-160°C and achieves yields of 85-95% with the advantage of catalyst recyclability [14].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 2',6'-difluoroacetophenone has become increasingly important as the pharmaceutical and chemical industries strive to minimize environmental impact while maintaining synthetic efficiency. Several innovative approaches have been developed that address key green chemistry principles including waste reduction, energy efficiency, and the use of renewable resources.

Solvent-Free Synthesis represents one of the most significant advances in green chemistry for fluorinated aromatic ketone synthesis [15] [14]. The development of solvent-free Friedel-Crafts acylation methodology using trifluoromethanesulfonic acid and rare earth triflate catalysts has eliminated the need for organic solvents while maintaining high yields. This approach operates at temperatures of 140-160°C and achieves yields of 80-95% with excellent regioselectivity. The methodology demonstrates superior atom economy compared to traditional solvent-based approaches and significantly reduces volatile organic compound emissions [15] [14].

Microwave-Assisted Reactions have revolutionized the synthesis of fluorinated compounds by dramatically reducing reaction times while maintaining high yields [14]. The use of microwave irradiation enables rapid heating and efficient energy transfer, resulting in reaction times of 5-30 minutes compared to several hours for conventional heating. This methodology achieves yields of 75-90% while consuming significantly less energy than traditional heating methods [14].

Ionic Liquid Catalysis offers an environmentally benign alternative to conventional organic solvents [16]. The use of ionic liquids as both solvent and catalyst provides several advantages including negligible vapor pressure, thermal stability, and recyclability. The methodology for synthesizing 2-chloro-2',5'-difluoroacetophenone in ionic liquids demonstrates yields of 70-85% with the added benefit of catalyst and solvent recovery [16].

Water-Mediated Synthesis represents a paradigm shift toward the use of water as a sustainable reaction medium [17]. The development of imidazole-catalyzed water-mediated multicomponent reactions has enabled the synthesis of fluorinated compounds under mild conditions using water as the primary solvent. This approach achieves yields of 60-80% while eliminating the need for organic solvents and reducing environmental impact [17].

Non-Ozone-Depleting Substance Difluorocarbene chemistry has addressed the environmental concerns associated with traditional difluorocarbene precursors [7] [18]. The development of non-ODS-based preparation of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone eliminates the use of ozone-depleting substances while maintaining high yields of 85-95%. This methodology represents a significant advancement in environmental sustainability for difluorocarbene chemistry [7] [18].

Flow Chemistry approaches have emerged as powerful tools for sustainable synthesis by enabling continuous processing with improved safety and efficiency [11]. The implementation of flow chemistry for palladium-catalyzed reactions has demonstrated yields of 80-92% while reducing waste generation and improving process safety through better heat and mass transfer [11].

Scalable Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial production of 2',6'-difluoroacetophenone requires careful consideration of multiple factors including raw material availability, process safety, economic viability, and regulatory compliance. The scalability of synthetic routes depends critically on addressing these challenges while maintaining product quality and yield.

Raw Material Availability represents a fundamental consideration for large-scale production [19] [20]. The synthesis of 2',6'-difluoroacetophenone requires specialized fluorinated precursors that may have limited commercial availability. The establishment of reliable supply chains for compounds such as 1,3-difluorobenzene, 2,6-difluoroaniline, and fluorinating agents is essential for commercial viability. Multiple supplier qualification and strategic inventory management are crucial for ensuring consistent production [19] [20].

Process Safety considerations are paramount when handling fluorinated compounds and fluorinating agents [21] [22]. The high toxicity of hydrogen fluoride and related fluorinating reagents necessitates specialized safety protocols and containment systems. The implementation of automated handling systems, continuous monitoring, and emergency response procedures is essential for safe operation at industrial scale. The development of safer fluorinating agents and improved process design can significantly mitigate safety risks [21] [22].

Cost Considerations play a crucial role in determining the commercial viability of synthetic routes [11] [23]. The high cost of transition metal catalysts, particularly palladium and rhodium complexes, represents a significant economic challenge. The development of catalyst recycling protocols and the use of less expensive alternatives such as nickel and copper catalysts can improve process economics. The optimization of reaction conditions to minimize catalyst loading while maintaining high yields is essential for cost-effective production [11] [23].

Yield Optimization becomes increasingly important at larger scales due to the economic impact of product losses [24] [25]. The development of continuous process monitoring systems and advanced process control enables real-time optimization of reaction conditions. The implementation of heat integration and process intensification techniques can improve overall process efficiency while reducing energy consumption [24] [25].

Quality Control requirements for pharmaceutical and specialty chemical applications necessitate stringent purity specifications, typically greater than 97% [26] [19]. The development of advanced purification techniques and analytical methods is essential for meeting these requirements. The implementation of process analytical technology enables real-time monitoring of product quality and early detection of process deviations [26] [19].

Waste Management considerations are critical for environmental compliance and cost control [27] [28]. The specialized disposal requirements for fluorinated waste necessitate the development of on-site treatment facilities or partnerships with specialized waste management companies. The implementation of waste minimization strategies and recovery techniques can significantly reduce disposal costs and environmental impact [27] [28].

Atom-Economical Synthesis Strategies

The concept of atom economy, developed by Barry Trost, has become a fundamental principle in modern synthetic chemistry, particularly relevant for the synthesis of fluorinated compounds where atom efficiency directly impacts both economic and environmental sustainability. The development of atom-economical strategies for 2',6'-difluoroacetophenone synthesis focuses on maximizing the incorporation of starting material atoms into the final product while minimizing waste generation.

Addition Reactions represent the most atom-economical class of transformations, achieving theoretical atom economies of 100% [29] [10]. The application of addition reactions to fluorinated substrates includes the difunctionalization of styrene derivatives via photoredox catalysis, where the addition of difluoromethyl radicals to alkenes proceeds without generating byproducts. This methodology achieves yields of 75-90% while maintaining complete atom economy [29] [10].

Rearrangement Reactions offer excellent atom economy by reorganizing molecular frameworks without the loss of atoms [30]. The application of rearrangement strategies to fluorinated systems includes the Beckmann rearrangement and related transformations that achieve 100% theoretical atom economy. These reactions typically achieve yields of 80-95% while generating no stoichiometric byproducts [30].

Catalytic Hydrogenation provides an exemplary model for atom-economical synthesis with 100% atom economy [31]. The addition of hydrogen to unsaturated fluorinated compounds proceeds quantitatively without generating byproducts. Modern catalytic hydrogenation methodologies achieve yields of 85-100% while utilizing readily available hydrogen gas as the reducing agent [31].

Condensation Reactions can achieve high atom economy when designed to minimize byproduct formation [17]. The development of water-mediated condensation reactions demonstrates atom economies of 85-95% with yields of 70-85%. The use of water as both solvent and the only byproduct significantly improves the environmental profile of these transformations [17].

Cycloaddition Reactions represent another class of transformations with excellent atom economy [32] [31]. The Diels-Alder reaction and related cycloaddition processes achieve 100% theoretical atom economy by incorporating all atoms from both reactants into the cyclic product. These reactions typically achieve yields of 80-95% under mild conditions [32] [31].

Multicomponent Reactions offer the unique advantage of combining multiple reactants in a single transformation, achieving atom economies of 90-100% [17]. The development of three-component coupling reactions for fluorinated compounds demonstrates yields of 80-95% while minimizing the number of synthetic steps and reducing waste generation [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant